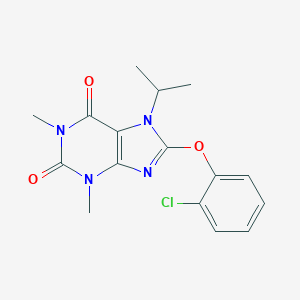
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by selectively activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the various biological effects of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in animal models of inflammation. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the adenosine A3 receptor. This allows for more specific and targeted effects compared to non-selective adenosine receptor agonists. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied and characterized, making it a reliable tool for research. One of the limitations of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research and development of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is the development of more potent and selective adenosine A3 receptor agonists based on the structure of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Additionally, the development of new delivery methods for 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, such as nanoparticles or liposomes, could improve its solubility and efficacy in certain experiments.
合成方法
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a three-step procedure starting from commercially available 2-chlorophenol. The first step involves the reaction of 2-chlorophenol with isopropylmagnesium bromide to form 2-chlorophenyl isopropyl ether. The second step involves the reaction of 2-chlorophenyl isopropyl ether with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final step involves the selective bromination of the purine ring using N-bromosuccinimide to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects in animal models of colitis, arthritis, and asthma. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C16H17ClN4O3 |
分子量 |
348.78 g/mol |
IUPAC 名称 |
8-(2-chlorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-8-6-5-7-10(11)17/h5-9H,1-4H3 |
InChI 键 |
ZZFXMVWAXOAYAJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)

![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)


![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![3,3'-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B300348.png)